2-(2-Chloro-5-nitrophenyl)propan-2-ol
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Overview
Description
2-(2-Chloro-5-nitrophenyl)propan-2-ol is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-nitrophenyl)propan-2-ol typically involves the nitration of 2-chlorophenylpropan-2-ol followed by purification steps. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylpropan-2-ol derivatives.
Scientific Research Applications
2-(2-Chloro-5-nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, altering the compound’s activity and interactions.
Comparison with Similar Compounds
- 2-(2-Chloro-4-nitrophenyl)propan-2-ol
- 2-(2-Nitrophenyl)propan-1-ol
Comparison: 2-(2-Chloro-5-nitrophenyl)propan-2-ol is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. The presence of the propan-2-ol moiety also adds to its distinct chemical properties.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,12)7-5-6(11(13)14)3-4-8(7)10/h3-5,12H,1-2H3 |
InChI Key |
IMQRHJNPCGEEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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